1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(5-hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-18-9-5-8-17(14-18)21-19(23)20-12-10-16(11-13-22)15-6-3-2-4-7-15/h2-9,14,16,22H,10-13H2,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYMQKPMVWQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
Molecular Architecture
The target compound features two distinct moieties:
- 5-Hydroxy-3-phenylpentyl group : A five-carbon chain with a phenyl substituent at position 3 and a hydroxyl group at position 5.
- 3-Methoxyphenylurea group : A urea linkage (-NH-C(=O)-NH-) attached to a methoxy-substituted benzene ring.
The presence of polar (hydroxyl, urea) and hydrophobic (phenyl, pentyl) groups necessitates synthetic strategies that balance solubility, stability, and stereochemical control.
Key Synthetic Challenges
- Regioselective Urea Formation : Ensuring the urea linkage forms exclusively between the 5-hydroxy-3-phenylpentylamine and 3-methoxyphenyl isocyanate.
- Hydroxyl Group Protection : Preventing undesired side reactions involving the alcohol functionality during coupling steps.
- Purification Complexity : Separating the product from symmetric urea byproducts and unreacted intermediates.
Synthetic Methodologies
Carbamoylation via Carbamoyl Chlorides
Reaction Scheme
This two-step approach, adapted from imidazole carbamoylation protocols, involves:
- Synthesis of 5-Hydroxy-3-phenylpentylamine :
- Starting from 3-phenylpent-4-en-1-ol, hydroboration-oxidation yields 5-hydroxy-3-phenylpentanol.
- Mitsunobu reaction with phthalimide introduces the amine group, followed by hydrazine-mediated deprotection.
- Coupling with 3-Methoxyphenylcarbamoyl Chloride :
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68% | |
| Yield (Step 2) | 52% | |
| Purity (HPLC) | 95.3% | |
| Reaction Time (Step 2) | 12 hr |
Advantages : High regioselectivity due to chloride's electrophilicity.
Limitations : Phosgene toxicity necessitates stringent safety protocols.
Iron-Catalyzed Dehydrogenative Coupling
Mechanistic Pathway
Adapting methodologies from base-metal catalysis:
- Methanol Dehydrogenation : Iron-pincer complex oxidizes methanol to formaldehyde.
- Formamide Formation : Formaldehyde reacts with 5-hydroxy-3-phenylpentylamine.
- Isocyanate Generation : Formamide dehydrogenation produces a transient isocyanate.
- Urea Coupling : Isocyanate reacts with 3-methoxyaniline.
Critical Reaction Parameters
Advantages :
Isocyanate-Amine Coupling
Single-Step Synthesis
This direct method, validated in urea-based drug syntheses, involves:
- Preparation of 3-Methoxyphenyl Isocyanate :
- 3-Methoxyaniline treated with triphosgene in dichloromethane.
- Coupling Reaction :
- 5-Hydroxy-3-phenylpentylamine and 3-methoxyphenyl isocyanate react in THF at room temperature.
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4 hr | |
| Yield | 88% | |
| Purity (NMR) | >99% |
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield | Toxicity | Scalability | Cost Index |
|---|---|---|---|---|
| Carbamoyl Chloride | 52% | High | Moderate | $$$$ |
| Iron-Catalyzed | 74% | Low | High | $$ |
| Isocyanate-Amine | 88% | Moderate | High | $$$ |
Key Findings :
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea exerts its effects is dependent on its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream biological effects. The hydroxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substructural Variations and Molecular Properties
The table below highlights key structural differences, molecular weights (calculated from ESI-MS data where available), and substituent effects:
Physicochemical and Pharmacokinetic Differences
- Metabolic Stability : tert-Butyl substituents () resist cytochrome P450 oxidation, whereas the hydroxy group in the target compound may undergo glucuronidation, shortening half-life .
- Synthetic Accessibility : Yields for thiazole-piperazine derivatives () exceed 85%, suggesting efficient synthesis. The target compound’s pentyl chain may complicate purification due to increased conformational flexibility .
Biological Activity
1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the compound’s biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a phenylpentyl chain and a methoxyphenyl moiety. Its unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer properties, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). FGFR1 is implicated in the progression of metastatic triple-negative breast cancer (TNBC), making this compound a candidate for further development in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Target/Pathway |
|---|---|---|
| Anti-Cancer | Inhibition of FGFR1 | Metastatic TNBC |
| Enzyme Inhibition | Interaction with specific enzymes | Various pathways |
| Potential Antimicrobial | Modulation of bacterial resistance mechanisms | Staphylococcus aureus PBP4 |
2. Enzyme Inhibition
The compound's mechanism of action involves binding to specific enzymes, altering their activity and leading to downstream biological effects. The hydroxy and methoxy groups are crucial for enhancing binding affinity and specificity, which can modulate enzymatic pathways involved in disease processes.
Case Study 1: Anti-Cancer Efficacy
In a recent study, this compound was tested in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in TNBC cells, with IC50 values indicating potent anti-cancer activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the compound's antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results revealed that the compound effectively inhibited PBP4, a critical enzyme for MRSA's cell wall synthesis, suggesting its potential as an antimicrobial agent capable of combating antibiotic resistance .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The hydroxy and methoxy groups enhance the compound's ability to bind to target enzymes and receptors.
- Signal Transduction Modulation : By inhibiting key signaling pathways involved in cell proliferation and survival, the compound can effectively reduce tumor growth and enhance apoptosis in cancer cells .
Q & A
Q. What are the key synthetic routes for 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Formation of the pentyl backbone : Alkylation or condensation reactions to introduce the 5-hydroxy-3-phenylpentyl moiety.
- Urea linkage : Coupling the pentyl intermediate with 3-methoxyphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. What analytical techniques are critical for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the urea linkage and substituent positions (e.g., methoxy group at 3-position).
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical confirmation, if crystalline derivatives are obtainable .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts.
- Cellular models : Evaluate cytotoxicity (MTT assay) and receptor modulation (e.g., GPCRs via cAMP assays) at 1–100 µM concentrations .
Q. What physicochemical properties influence its solubility and stability?
- LogP : Estimated at ~3.5 (hydrophobic due to phenyl groups), requiring DMSO or PEG-400 for stock solutions.
- pH stability : Susceptible to hydrolysis in acidic/basic conditions; monitor via HPLC at varying pH (2–10) over 24 hours .
Q. Which reaction conditions are critical for modifying its chemical structure?
- Oxidation/Reduction : Use KMnO₄ (oxidation of alcohols) or NaBH₄ (reduction of ketones) to modify functional groups .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., TBSCl) during urea formation to prevent side reactions .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up research applications?
- Continuous flow reactors : Optimize residence time and temperature for intermediate steps to reduce degradation .
- Catalytic systems : Screen Pd/C or organocatalysts for selective coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with strict controls (e.g., same cell line passage number, serum-free conditions).
- Off-target profiling : Use proteome-wide affinity pulldowns or thermal shift assays to identify non-specific binding .
Q. What computational tools are effective for predicting its binding modes?
- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess binding stability and hydration effects .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Substituent scanning : Synthesize analogs with halogens (Cl, F) or methyl groups at the phenyl ring’s para/meta positions.
- Free-energy perturbation (FEP) : Calculate relative binding affinities computationally to prioritize synthetic targets .
Q. What methodologies validate its mechanism of action in complex biological systems?
- SPR biosensing : Measure real-time binding kinetics (ka/kd) to purified receptors .
- CRISPR knockouts : Validate target engagement in gene-edited cell lines (e.g., KO of putative kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
